4-(3-Methylpyridin-2-YL)morpholine

Übersicht

Beschreibung

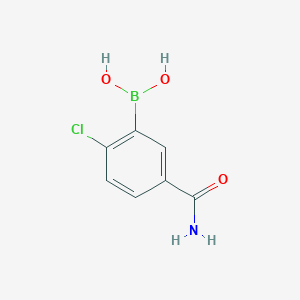

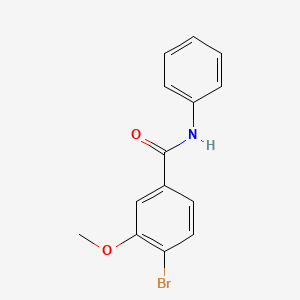

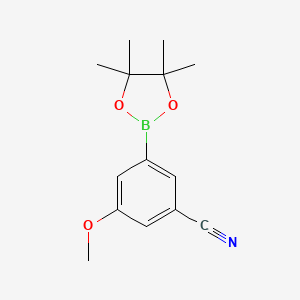

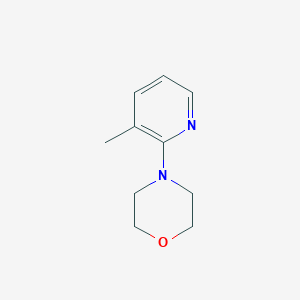

4-(3-Methylpyridin-2-YL)morpholine is a chemical compound with the molecular formula C₁₀H₁₄N₂O . It has a molecular weight of 178.2313 dalton . The compound is a subclass of chemical compounds and is a type of chemical entity .

Molecular Structure Analysis

The molecular structure of 4-(3-Methylpyridin-2-YL)morpholine consists of a six-membered aliphatic saturated ring with the formula C₄H₉NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The compound’s canonical SMILES is CC1=C(N=CC=C1)N2CCOCC2 .Wissenschaftliche Forschungsanwendungen

Results

Studies have shown that Imatinib binds in two main conformations, extended and folded, with the pyridylpyrimidine moiety in trans or cis position, respectively. The molecular surface analysis revealed that π…π stacking is more typical for the folded conformation .

Application 2: Antibacterial Efficacy

Results

The synthesized compounds demonstrated effective inhibition of the β-lactamase enzyme, contributing to the antibacterial activity against resistant strains of E. coli .

Application 3: Antimicrobial and Antiviral Evaluation

Methods of Application

Results: The derivatives have shown potential in inhibiting the growth of specific microbial and viral strains, indicating their usefulness in developing new therapeutic agents .

Application 4: Efficient Synthesis of Novel Pyridine Derivatives

Methods of Application

Results: The reactions yield moderate to good quantities of the desired products, which are then further explored for their chemical and pharmacological properties .

Application 5: [Placeholder for additional research application]

Results

Application 6: [Placeholder for additional research application]

Results

Application 5: Development of Antimicrobial Agents

Results

The analogues have shown promising results in inhibiting the growth of ESBL-producing E. coli, indicating their potential as effective antimicrobial agents .

Application 6: Crystallography and Structural Analysis

Methods of Application

Results: The detailed crystallographic analysis provides insights into the molecular structure, which can be used to predict reactivity and interaction with other molecules .

Application 7: Synthesis of Antimicrobial Compounds

Methods of Application

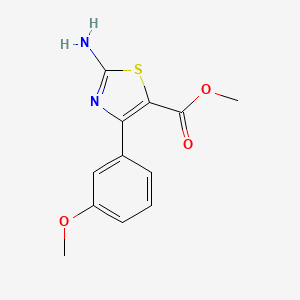

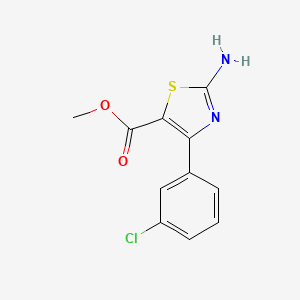

The synthesis involves reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) as a coupling reagent. The antibacterial profile is determined using the VITEK 2® compact system, and molecular docking studies are conducted to understand the binding pocket residues .

Results

The synthesized compounds demonstrated effective inhibition of the β-lactamase enzyme, contributing to the antibacterial activity against resistant strains of E. coli .

Application 8: Crystallographic Analysis

Summary of Application

Methods of Application: The crystal structure is determined using X-ray diffraction techniques, with data collection including atomic coordinates and displacement parameters .

Results: The analysis provides detailed insights into the molecular structure, which can be used to predict reactivity and interaction with other molecules .

Safety And Hazards

While specific safety and hazard information for 4-(3-Methylpyridin-2-YL)morpholine is not available in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

4-(3-methylpyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9-3-2-4-11-10(9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSLAWUUDVNSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675059 | |

| Record name | 4-(3-Methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylpyridin-2-YL)morpholine | |

CAS RN |

327064-60-8 | |

| Record name | 4-(3-Methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)